molecular formula C26H25N5O5S2 B2503032 ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 310449-41-3

ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2503032
CAS No.: 310449-41-3
M. Wt: 551.64
InChI Key: DQFZEUZFHNWYSD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a variety of functional groups, including a triazole ring, a thiophene ring, and a benzoate ester

Preparation Methods

The synthesis of ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the thiophene ring: This step may involve a formylation reaction followed by a condensation reaction to introduce the thiophene moiety.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the benzoate ester: This step typically involves esterification of the corresponding benzoic acid derivative with ethanol under acidic conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Sodium hydride (NaH), alkyl halides.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the thiophene and methoxyphenyl groups can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 4-(2-{[4-(2-methoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(2-{[4-(2-chlorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate: This compound has a chlorophenyl group instead of a methoxyphenyl group, which can affect its electronic properties and reactivity.

    Ethyl 4-(2-{[4-(2-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate: The presence of a nitrophenyl group can introduce additional reactivity, such as the potential for reduction to an amine.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties.

Properties

IUPAC Name

ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O5S2/c1-3-36-25(34)17-10-12-18(13-11-17)28-23(32)16-38-26-30-29-22(15-27-24(33)21-9-6-14-37-21)31(26)19-7-4-5-8-20(19)35-2/h4-14H,3,15-16H2,1-2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFZEUZFHNWYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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